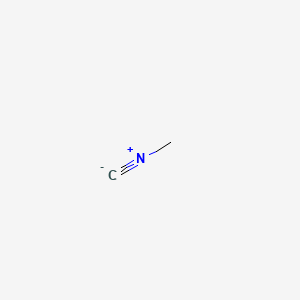

Methyl isocyanide

Descripción general

Descripción

Isocyanometanato, también conocido como isocianuro de metilo, es un compuesto orgánico que pertenece a la familia de los isocianuros. Este líquido incoloro es isómero e isoelectrónico con el cianuro de metilo (acetonitrilo), pero su reactividad es significativamente diferente. Es conocido por su olor penetrante y desagradable, a diferencia del olor ligeramente dulce y etéreo del acetonitrilo .

Rutas de Síntesis y Condiciones de Reacción:

Preparación Histórica: El isocianometanato fue preparado por primera vez por A.

Método Común: El método más común para preparar isocianometanato es la deshidratación de la N-metilformamida.

Reacción de Cianocomplejos Metálicos: Muchos cianocomplejos metálicos reaccionan con agentes metilantes para formar complejos de isocianometanato.

Métodos de Producción Industrial:

- La producción industrial de isocianometanato generalmente implica la deshidratación de la N-metilformamida bajo condiciones controladas para garantizar la seguridad y la eficiencia .

Tipos de Reacciones:

Oxidación: El isocianometanato puede experimentar reacciones de oxidación, aunque las condiciones y los reactivos específicos no se detallan comúnmente en la literatura.

Sustitución: Se sabe que participa en reacciones de sustitución, particularmente en la formación de compuestos heterocíclicos.

Reactivos y Condiciones Comunes:

Reactivos de Deshidratación: La deshidratación de la N-metilformamida es una ruta sintética común.

Agentes Metilantes: Utilizados en reacciones con cianocomplejos metálicos para formar complejos.

Productos Principales:

Heterociclos: El isocianometanato se utiliza principalmente para la fabricación de anillos heterocíclicos de cinco miembros.

Complejos de Metales de Transición: Se utiliza a menudo para preparar complejos de isocianuro de metales de transición.

Aplicaciones Científicas De Investigación

Organic Synthesis

Preparation of Heterocycles

Methyl isocyanide is primarily utilized in the synthesis of five-membered heterocycles. Its unique reactivity allows for the formation of various complex organic molecules, making it an essential building block in medicinal chemistry and materials science .

Transition Metal Complexes

this compound serves as a ligand in the formation of transition metal isocyanide complexes. These complexes are crucial for catalysis and material science applications, enabling reactions that would be otherwise challenging to achieve with traditional ligands .

Biological Applications

Cytochrome P450 Studies

Recent research has highlighted the use of this compound as a probe in studying cytochrome P450 enzymes. Specifically, the incorporation of isotopically labeled this compound allows for high-throughput screening and structural analysis of enzyme-inhibitor interactions. This method provides insights into the binding orientation and dynamics within the active site of these essential enzymes .

Nitrogen Fixation Research

In biological nitrogen fixation studies, this compound has been employed to investigate metabolic pathways in bacteria such as Azotobacter vinelandii. The compound's interaction with nitrogen-fixing bacteria can enhance our understanding of microbial ecology and its implications for agriculture .

Environmental Chemistry

Detection in Interstellar Medium

this compound has been detected in solar-type protostars, indicating its role in astrochemical processes. Observations from the Atacama Large Millimeter/submillimeter Array (ALMA) revealed that this compound is more abundant than previously thought, suggesting its significance in the formation of prebiotic molecules in space .

Chemical Modeling

Chemical models indicate that understanding the formation and destruction pathways of this compound in various environments can provide insights into its abundance ratios and implications for astrochemistry .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Insights |

|---|---|---|

| Organic Synthesis | Preparation of heterocycles | Essential for complex organic molecule synthesis |

| Transition metal complexes | Facilitates catalysis in various reactions | |

| Biological Studies | Cytochrome P450 enzyme studies | High-throughput screening for drug interactions |

| Nitrogen fixation research | Enhances understanding of microbial ecology | |

| Environmental Chemistry | Detection in interstellar medium | Indicates prebiotic molecule formation in space |

| Chemical modeling | Insights into formation/destruction pathways |

Case Studies

- Cytochrome P450 Analysis

- Astrochemical Research

Mecanismo De Acción

El mecanismo de acción del isocianometanato implica su capacidad para formar complejos con metales y participar en diversas reacciones químicas. Los objetivos moleculares y las vías están relacionados principalmente con su reactividad con los cianocomplejos metálicos y su papel en la formación de compuestos heterocíclicos .

Compuestos Similares:

Cianuro de Metilo (Acetonitrilo): Isómero e isoelectrónico con el isocianometanato pero con diferente reactividad y olor.

Isocianato de Metilo: Otro compuesto de la familia de los isocianuros, pero con diferentes propiedades químicas y usos.

Singularidad:

Comparación Con Compuestos Similares

Methyl Cyanide (Acetonitrile): Isomeric and isoelectronic to isocyanomethane but with different reactivity and odor.

Methyl Isocyanate: Another compound in the isocyanide family but with different chemical properties and uses.

Uniqueness:

Actividad Biológica

Methyl isocyanide (CH₃NC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various organisms, and implications for human health.

Overview of this compound

This compound is a simple isocyanide that has been studied for its potential applications in drug discovery and its toxicological effects. The compound has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. Despite its potential, this compound is often viewed with caution due to its toxicity and historical incidents associated with exposure.

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various microorganisms. A study reported minimum inhibitory concentrations (MICs) for several pathogens:

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 0.2 |

| P. aeruginosa | 0.2 |

| B. subtilis | 0.5 |

| C. tetani | 0.2 |

| M. tuberculosis | 5.0 |

| C. albicans | 4.0 |

These findings suggest that this compound could be a valuable lead compound in the development of new antimicrobial agents .

2. Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can inhibit the growth of taxol-resistant ovarian cancer cells, highlighting its potential as an antitumor agent .

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : this compound has been shown to interact with cytochrome P450 enzymes, impacting drug metabolism and potentially leading to increased toxicity in certain contexts .

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Toxicological Implications

The toxicity of this compound cannot be overlooked, particularly in light of the Bhopal disaster in 1984, where accidental exposure resulted in thousands of fatalities and long-term health issues for survivors . Acute exposure can lead to severe respiratory distress, pulmonary edema, and other systemic effects .

Case Study: The Bhopal Disaster

The Bhopal incident serves as a stark reminder of the dangers associated with this compound:

- Acute Effects : Victims experienced rapid onset of symptoms including difficulty breathing and eye damage.

- Long-Term Consequences : Survivors have reported chronic respiratory problems and other health issues years after exposure .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Microbial Interactions : Research on Azotobacter vinelandii revealed that this compound plays a role in nitrogen fixation processes, suggesting ecological significance beyond its toxicological profile .

- Chemical Detection : this compound has been detected in various astrophysical environments, indicating its potential relevance in astrochemistry .

Q & A

Q. Basic: What experimental methods are recommended for characterizing the molecular structure of methyl isocyanide?

Answer: this compound's linear configuration and bond properties are best characterized using spectroscopic techniques. Infrared (IR) and Raman spectroscopy are critical for identifying symmetric-top configurations and N≡C bond characteristics . For precise bond-length measurements (e.g., N–C = 1.18 ± 0.02 Å), electron diffraction studies and microwave spectroscopy are employed to resolve rotational transitions and vibrational amplitudes . X-ray crystallography is less common due to the compound’s volatility but may complement gas-phase studies.

Q. Basic: How can researchers synthesize this compound while ensuring purity and stability?

Answer: A standard synthesis involves dehydration of N-methylformamide or reaction of methyl iodide with silver cyanide . Purity is ensured via vacuum distillation at controlled temperatures (≤59°C) to avoid explosive isomerization to acetonitrile . Storage requires inert atmospheres and avoidance of heat or mechanical shock. Characterization via NMR and GC-MS is recommended to confirm absence of cyanide byproducts .

Q. Advanced: How do discrepancies between experimental and computational data on this compound’s isomerization energy arise, and how can they be resolved?

Answer: Discrepancies in activation energy (e.g., experimental: ~338.4 kcal/mol vs. DFT-calculated 32.9 kcal/mol) often stem from approximations in density functionals or neglect of solvent effects . Hybrid methods like CCSD(T) with basis-set extrapolation improve accuracy. Researchers should validate computational setups against experimental harmonic force fields and thermodynamic properties . Incorporating solvent models (e.g., COSMO) and anharmonic corrections reduces gaps .

Q. Advanced: What methodologies are effective for analyzing this compound’s hydrogen-bonding interactions in solvent systems?

Answer: Intermolecular N≡C···H–O hydrogen bonds with methanol are studied via temperature-dependent IR spectroscopy and ab initio molecular orbital (MO) methods . Solvent effects are quantified using polarizable continuum models (PCM) in DFT calculations. NMR titration experiments can measure association constants, while X-ray absorption spectroscopy (XAS) probes local electronic structure changes .

Q. Advanced: How should researchers design experiments to study the explosive isomerization of this compound under controlled conditions?

Answer: Laser-induced isomerization studies require pressure-controlled reactors (<1 bar) and inert quenching agents (e.g., di-tert-butyl peroxide) to suppress radical chain reactions . Time-resolved mass spectrometry monitors product yields (CH₄, HCN), while shock-tube experiments coupled with high-speed IR thermography capture transient intermediates . Safety protocols mandate remote operation and blast shields.

Q. Advanced: What strategies reconcile contradictions in this compound’s vibrational spectra across different studies?

Answer: Contradictions arise from isotopic effects, anharmonicity, or matrix isolation artifacts. Researchers should cross-validate assignments using isotopic labeling (e.g., CD₃NC) and compare with ab initio vibrational self-consistent field (VSCF) calculations . Collaborative studies combining gas-phase IR (e.g., ν₄ fundamental at 365 cm⁻¹) and rotational spectroscopy (microwave) enhance accuracy .

Q. Basic: What are the best practices for reporting this compound’s physicochemical properties in academic studies?

Answer: Follow IUPAC guidelines for reporting melting point (−45°C), boiling point (59–60°C), and density (0.69 g/mL) . Include solvent purity, measurement techniques (e.g., differential scanning calorimetry for ΔfH), and uncertainty ranges. Avoid ambiguous descriptors like "soluble"; instead, quantify solubility in mol/L for key solvents .

Q. Advanced: How can computational models predict this compound’s reactivity in catalytic systems?

Answer: Reactivity in coordination chemistry is modeled using frontier molecular orbital (FMO) theory, focusing on HOMO-LUMO gaps and ligand-to-metal charge transfer. DFT studies (e.g., B3LYP/6-311++G**) with implicit solvation predict binding affinities to transition metals (e.g., Pt/SiO₂ systems) . Validation against X-ray absorption fine structure (EXAFS) data ensures accuracy .

Q. Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer: Due to explosive decomposition risks, use Schlenk lines for transfers, avoid glassware with scratches, and store in Teflon-sealed containers under argon . Conduct small-scale reactions (<1 mL) and implement emergency quenching protocols (e.g., rapid cooling to −78°C) . Safety training on hydrogen cyanide detection is mandatory.

Q. Advanced: How do isotopic substitution studies enhance the understanding of this compound’s vibrational dynamics?

Answer: Isotopic labeling (e.g., ¹³C or ¹⁵N) isolates mode-specific contributions in IR/Raman spectra. For example, deuteration (CD₃NC) shifts the ν₈ band from 103 cm⁻¹ (CH₃NC) to 95 cm⁻¹, clarifying coupling between C–N stretching and CH₃ rocking modes . Coupled-cluster (CCSD) calculations with anharmonic corrections refine force fields .

Propiedades

IUPAC Name |

isocyanomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-3-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKSVHFXTRFQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075040 | |

| Record name | Methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-75-9 | |

| Record name | Methyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanomethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5B6DXM7GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.